molecular formula C13H19BrN2O2 B6632395 N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide

Cat. No. B6632395
M. Wt: 315.21 g/mol
InChI Key: IYSJBPGTWWKQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) activity. It was first synthesized by Novartis in 2005 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide selectively inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces inflammation, and promotes apoptosis in cancer cells. In animal models, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to reduce the severity of autoimmune disorders such as multiple sclerosis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in lab experiments is its selectivity for PKC inhibition. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, one limitation of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is its potential toxicity. Studies have shown that high doses of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide can cause liver damage in animal models.

Future Directions

There are several potential future directions for the use of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use in combination therapy for cancer treatment. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.
Conclusion:
In conclusion, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is a selective inhibitor of PKC activity that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects and may have potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.

Synthesis Methods

The synthesis of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with N-(2-amino-2-ethylbutyl)amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in a pure form.

Scientific Research Applications

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been investigated for its potential use in the treatment of multiple sclerosis and psoriasis.

properties

IUPAC Name

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-3-13(15,4-2)8-16-12(18)10-7-9(14)5-6-11(10)17/h5-7,17H,3-4,8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSJBPGTWWKQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide

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